molecular formula C23H27N3O3 B6115008 3-[4-[(3-Methoxyphenyl)methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one

3-[4-[(3-Methoxyphenyl)methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one

Cat. No.: B6115008
M. Wt: 393.5 g/mol
InChI Key: ZWVBRICNOZFASZ-UHFFFAOYSA-N
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Description

3-[4-[(3-Methoxyphenyl)methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one is a complex organic compound that features a piperazine ring, a pyrrolidinone ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(3-Methoxyphenyl)methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-methoxybenzyl chloride with piperazine to form 4-[(3-methoxyphenyl)methyl]piperazine.

    Acylation Reaction: The piperazine derivative is then subjected to an acylation reaction with 1-phenylpyrrolidin-2-one-1-carbonyl chloride to form the final product.

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-[(3-Methoxyphenyl)methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.

Major Products

    Oxidation: Formation of 3-[4-[(3-Hydroxyphenyl)methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one.

    Reduction: Formation of 3-[4-[(3-Methoxyphenyl)methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-ol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[4-[(3-Methoxyphenyl)methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of neurological disorders and psychiatric conditions.

    Pharmacology: Studies focus on its interaction with various neurotransmitter receptors and its potential as a drug candidate.

    Biochemistry: It is used as a tool compound to study the biochemical pathways involved in neurotransmission.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[4-[(3-Methoxyphenyl)methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Methoxyphenyl)methyl]piperazine
  • 1-Phenylpyrrolidin-2-one
  • 3-Methoxybenzyl chloride

Uniqueness

3-[4-[(3-Methoxyphenyl)methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one is unique due to its combination of structural features, which confer specific pharmacological properties. The presence of both the piperazine and pyrrolidinone rings, along with the methoxyphenyl group, allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

3-[4-[(3-methoxyphenyl)methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-29-20-9-5-6-18(16-20)17-24-12-14-25(15-13-24)22(27)21-10-11-26(23(21)28)19-7-3-2-4-8-19/h2-9,16,21H,10-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVBRICNOZFASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3CCN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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